molecular formula C22H27Cl2N5 B11927390 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride

2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride

Cat. No.: B11927390
M. Wt: 432.4 g/mol
InChI Key: HGYVUJMYZGWKQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride involves multiple steps, starting from the appropriate quinoline and imidazole derivatives . The key steps include:

    Formation of the imidazoquinoline scaffold: This involves the cyclization of a quinoline derivative with an imidazole derivative under acidic conditions.

    Substitution reactions: Introduction of the butyl and aminomethylbenzyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride is unique due to its dual agonistic activity on both TLR7 and TLR8, which provides a broader immunostimulatory effect compared to compounds that target only one of these receptors . This dual activity makes it particularly valuable in research focused on enhancing immune responses.

Properties

Molecular Formula

C22H27Cl2N5

Molecular Weight

432.4 g/mol

IUPAC Name

2-[[4-(aminomethyl)phenyl]methyl]-1-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C22H25N5.2ClH/c1-2-3-12-27-19(13-15-8-10-16(14-23)11-9-15)26-20-21(27)17-6-4-5-7-18(17)25-22(20)24;;/h4-11H,2-3,12-14,23H2,1H3,(H2,24,25);2*1H

InChI Key

HGYVUJMYZGWKQV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CC4=CC=C(C=C4)CN.Cl.Cl

Origin of Product

United States

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